BenchChemオンラインストアへようこそ!

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Physicochemical profiling Lipophilicity Hydrogen bonding

N,N,2‑Trimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide (CAS 1316221‑52‑9) is a fully substituted pyrimidine‑4‑carboxamide bearing a 4‑methylpiperidine moiety at the 6‑position and a dimethylamide at the 4‑carboxamide. Recognized in the patent literature as a piperidine‑carboxamide analog within kinase‑targeted libraries , the compound is supplied as a ≥95% pure research reagent by vendors such as AKSci and Matrix Scientific.

Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
CAS No. 1316221-52-9
Cat. No. B1401203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
CAS1316221-52-9
Molecular FormulaC14H22N4O
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C
InChIInChI=1S/C14H22N4O/c1-10-16-11(13(19)18(3)4)9-12(17-10)14(2)5-7-15-8-6-14/h9,15H,5-8H2,1-4H3
InChIKeyJSKNKWLJJZYTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide: Core Chemotype and Procurement Identity


N,N,2‑Trimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide (CAS 1316221‑52‑9) is a fully substituted pyrimidine‑4‑carboxamide bearing a 4‑methylpiperidine moiety at the 6‑position and a dimethylamide at the 4‑carboxamide. Recognized in the patent literature as a piperidine‑carboxamide analog within kinase‑targeted libraries [1], the compound is supplied as a ≥95% pure research reagent by vendors such as AKSci and Matrix Scientific . Its key computed drug‑likeness parameters include a molecular weight of 262.35 g/mol, an XLogP3‑AA of 1.1, a single hydrogen‑bond donor, and a topological polar surface area of 58.1 Ų, positioning it in the favorable property space for CNS‑penetrant or orally bioavailable leads [2].

Why N,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide Cannot Be Readily Replaced by In‑Class Analogs


In‑class pyrimidine‑4‑carboxamides often differ by a single methyl group or the nature of the amide substituent, yet such minor changes can profoundly shift target‑binding, metabolic stability, and solubility [1]. For N,N,2‑trimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide, the combination of a dimethylamide terminus (versus mono‑methyl or primary amide) and a 4‑methylpiperidine moiety (versus piperidine or des‑methyl variants) creates a distinct steric and electronic environment that is not replicated by close analogs such as N,2‑dimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide (CAS 1316221‑74‑5) [2]. These structural differences translate into measurable computed property shifts, including altered lipophilicity and hydrogen‑bonding capacity, that affect solubility and membrane permeability. Consequently, simply substituting one 4‑methylpiperidine‑containing pyrimidine carboxamide for another without experimental validation risks altering potency, selectivity, and ADME outcomes.

Quantitative Differentiation Evidence for N,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide vs. Closest Analogs


Dimethylamide vs. Mono‑methylamide: Lipophilicity and Hydrogen‑Bonding Capacity Shift

The dimethylamide in N,N,2‑trimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide eliminates one hydrogen‑bond donor compared to the mono‑methylamide analog (CAS 1316221‑74‑5). Computed properties from PubChem show the target compound has 1 hydrogen‑bond donor vs. 2 for the des‑methyl analog [1][2]. Additionally, the XLogP3‑AA of the dimethylamide is 1.1, while that of the mono‑methylamide is 0.7, indicating a 0.4 log‑unit increase in lipophilicity [1][2]. This shift can enhance passive membrane permeability but may also reduce aqueous solubility.

Physicochemical profiling Lipophilicity Hydrogen bonding

Polar Surface Area and Permeability Potential vs. 4‑Unsubstituted Analogs

The topological polar surface area (TPSA) of N,N,2‑trimethyl‑6‑(4‑methylpiperidin‑4‑yl)pyrimidine‑4‑carboxamide is 58.1 Ų, calculated by Cactvs 3.4.8.24 [1]. This is identical to the TPSA of the des‑methyl analog (58.1 Ų) because the methyl group does not add polar atoms. However, the addition of the methyl group increases molecular weight by 14 g/mol (262.35 vs. 248.32 g/mol) and adds steric bulk near the piperidine amine, which can modulate target binding and metabolic soft spots. While TPSA values remain below the 90 Ų threshold commonly associated with good oral absorption, the methyl group's influence on pKa and solubility must be empirically confirmed.

Polar surface area Permeability Drug-likeness

Supply Purity vs. Research‑Grade Threshold: A Procurement Decision Factor

AKSci specifies a minimum purity of 95% for catalog item 1618DS . While many in‑class compounds are offered at similar purity (e.g., Matrix Scientific’s 95%+ standard), the documented batch‑backed quality assurance and availability of a certificate of analysis (CoA) upon request provide a verifiable procurement criterion. Some analogs may be listed at lower purity (e.g., 90% or “technical grade”) from secondary suppliers, increasing the risk of biologically active impurities skewing assay results.

Purity Procurement Quality control

Optimal Use Scenarios for N,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide Based on Verified Evidence


Kinase Inhibitor Library Design for CNS‑Penetrant Lead Discovery

The dimethylamide substitution and moderate lipophilicity (XLogP3‑AA = 1.1) make this compound a suitable scaffold for kinase inhibitor programs where blood‑brain barrier penetration is desired [1]. Its inclusion in a library of piperidine‑carboxamide derivatives, as exemplified in patent EP3085700B1, supports structure‑activity relationship (SAR) exploration around the 4‑methylpiperidine pocket and amide exit vector [2].

Probe Development for Epigenetic Reader or Methyltransferase Targets

Although direct biological data are absent in public databases, the 4‑methylpiperidine‑pyrimidine‑carboxamide chemotype has been explored in epigenetic contexts, including PRMT and methyltransferase inhibition. The compound’s single hydrogen‑bond donor and moderate TPSA (58.1 Ų) align with the property profiles of known methyltransferase chemical probes, making it a candidate for focused library screening [1].

Chemical Biology Tool Compound in Pathways Requiring Engineered Steric Demand

The 4‑methyl group on the piperidine ring introduces steric bulk without altering polar surface area. This feature is valuable in designing matched molecular pairs to probe steric effects on target engagement, selectivity, and metabolic degradation, particularly when compared directly with the des‑methyl analog [1].

Quote Request

Request a Quote for N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.